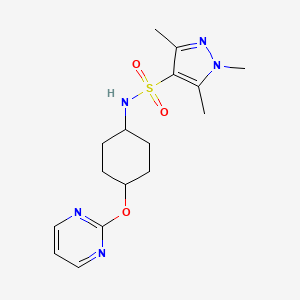

![molecular formula C38H24N2O B2711466 (1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol CAS No. 1621903-81-8](/img/structure/B2711466.png)

(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

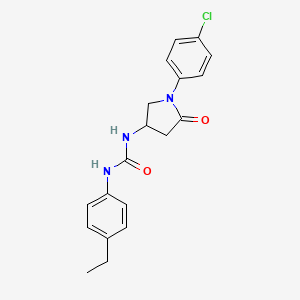

“(1S)-3-(1,10-Phenanthrolin-2-yl)-2’-phenyl-[1,1’-binaphthalen]-2-ol” is a compound with the molecular formula C38H24N2O . It belongs to the product group of Ligands for Functional Metal Complexes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of o-bromophenol with n-butyllithium followed by nucleophilic addition to the phenanthroline and oxidation process gave the ligand precursors .Molecular Structure Analysis

The molecular structure of this compound includes a phenanthroline skeleton, which is a derivative of phenanthrene, and consists of two pyridine rings non-linearly joined by a benzene ring .Physical And Chemical Properties Analysis

The compound is a white to orange to light green powder . Its molecular weight is 524.62 .Scientific Research Applications

Luminescent Molecules and Materials

1,10-Phenanthroline, a component of the compound , is a versatile building block for luminescent molecules and materials. It has been exploited to design many UV-Vis-NIR luminescent organic derivatives and coordination compounds with transition-metal (Ru(II), Os(II), Rh(III), Cr(III), Pt(II), Zn(II), Cu(I), Ag(I)) and rare-earth (Eu(III),Tb(III), Yb(III), Nd(III), Er(III)) cations .

Chemotherapeutic Agents

Derivatives of 1,10-phenanthroline, such as the compound , have been used to create targeted chemotherapeutic agents. These agents exert their cytotoxicity through DNA intercalation and, for the copper(II) chelates, DNA cleavage through the catalytic production of ROS .

Anticancer Metallotherapeutics

Iridium(III)–Cp*-(imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol complexes, which are similar to the compound , have been developed as hypoxia active and glutathione-resistant anticancer metallotherapeutics .

N-ortho Acyl Substituted Nitrogen Heterocyclic Compound Preparation

The compound can be used for N-ortho acyl substituted nitrogen heterocyclic compound preparation .

properties

IUPAC Name |

3-(1,10-phenanthrolin-2-yl)-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H24N2O/c41-38-32(33-21-19-27-17-16-26-13-8-22-39-36(26)37(27)40-33)23-28-12-5-7-15-30(28)35(38)34-29-14-6-4-11-25(29)18-20-31(34)24-9-2-1-3-10-24/h1-23,41H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWAASXRARXERE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C6=NC7=C(C=CC8=C7N=CC=C8)C=C6)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2711385.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl(thiomorpholin-4-yl)methanone](/img/structure/B2711389.png)

![(Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2711390.png)

![N-butyl-3-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2711396.png)

![1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2711398.png)